molecular formula C22H24N2O4S2 B8359414 N,N'-Di(p-toluenesulfonyl)-1,2-diamino-1-phenylethane

N,N'-Di(p-toluenesulfonyl)-1,2-diamino-1-phenylethane

Cat. No. B8359414
M. Wt: 444.6 g/mol
InChI Key: HOIVORUOLGPEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05874421

Procedure details

1,2-Diamino-1-phenylethane prepared as in Example 31B (5.0 g, 37.5 mmol) was dissolved in water (110 ml), and sodium hydroxide (3.0 g, 75 mmol) was added in small portions. After stirring for 10 min, p-toluenesulfonyl chloride (14.31 g, 75.1 mmol) was added and stirring was continued for 1 h. Ether (225 ml) was added and the reaction mixture was stirred overnight at room temperature. A white solid precipitated out during this time. The solid was filtered, washed with ether, and dried (13 g). Recrystallization from dichloromethane-hexane gave 12.17 g (73% yield) of a white solid: mp 148°-9° C.; 1H NMR (CDCl3) δ 2.39 (s, 3 H), 2.43 (s, 3 H), 3.19 (m, 2 H), 4.31 (dd, J=12.2, 6.8 Hz, 1 H), 4.77 (t, J=6.6, 1 H), 5.32 (d, J=6.7, 1 H), 6.98 (m, 2 H), 7.19 (m, 5 H), 7.27 (d, J=5.9, 2 H), 7.59 (d, J=8.3 Hz, 2 H), 7.68 (d, J=8.3 Hz, 2 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 31B
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
14.31 g
Type
reactant
Reaction Step Four
Name
Quantity
225 mL
Type
reactant
Reaction Step Five
Name
Quantity
110 mL
Type
solvent
Reaction Step Six
Yield
73%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH2:3][NH2:4].[OH-:11].[Na+].[C:13]1([CH3:23])[CH:18]=[CH:17][C:16]([S:19](Cl)(=[O:21])=[O:20])=[CH:15][CH:14]=1.CCO[CH2:27][CH3:28]>O>[C:13]1([CH3:23])[CH:18]=[CH:17][C:16]([S:19]([NH:1][CH:2]([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH2:3][NH:4][S:19]([C:16]2[CH:17]=[CH:18][C:27]([CH3:28])=[CH:14][CH:15]=2)(=[O:20])=[O:11])(=[O:21])=[O:20])=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CN)C1=CC=CC=C1
Step Two
Name
Example 31B
Quantity
5 g
Type
reactant
Smiles
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
14.31 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Five
Name
Quantity
225 mL
Type
reactant
Smiles
CCOCC
Step Six
Name
Quantity
110 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
A white solid precipitated out during this time
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried (13 g)
CUSTOM
Type
CUSTOM
Details
Recrystallization from dichloromethane-hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)NC(CNS(=O)(=O)C1=CC=C(C=C1)C)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.17 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.